AF488 NHS ester (diTEA)

Description

Foundational Principles of Fluorescent Bioconjugation in Modern Science

Fluorescent bioconjugation is a cornerstone of modern life sciences, involving the stable, covalent attachment of a fluorescent dye to a biomolecule, such as a protein, antibody, or nucleic acid. numberanalytics.comsusupport.com This process creates a new hybrid molecule, or bioconjugate, that combines the biological specificity of the biomolecule with the detectable fluorescent properties of the dye. susupport.com The fundamental principle of fluorescence involves the absorption of light at a specific wavelength (excitation) by a fluorophore, which causes an electron to move to a higher energy state. wikipedia.orgunivr.it After a brief period, known as the excited-state lifetime (typically 1-10 nanoseconds), the electron returns to its ground state, releasing the absorbed energy as a photon of light at a longer wavelength (emission). wikipedia.orgunivr.itthermofisher.com The difference between the excitation and emission wavelengths is known as the Stokes shift, a key feature that allows the emitted light to be distinguished from the excitation light, thereby providing high-contrast detection. univr.itthermofisher.comiupui.edu

The success of bioconjugation hinges on the selective reactivity between the dye and the target biomolecule. numberanalytics.com The chemical reaction must be specific to a particular functional group on the biomolecule to ensure precise labeling. numberanalytics.com Furthermore, the reaction conditions must be gentle enough to preserve the biological activity and structural integrity of the target molecule. numberanalytics.com This precise modification allows researchers to create fluorescent probes that can be used to track, quantify, and visualize specific biological components and processes in complex systems like living cells and tissues. numberanalytics.comsusupport.comiupui.edu

Historical Context and Evolution of Amine-Reactive Fluorescent Probes

The use of fluorescent probes in biological research has a rich history, evolving from simple stains to highly specific labeling reagents. Early amine-reactive probes, such as isothiocyanates, were among the first to be widely used for labeling proteins. However, these compounds had limitations, including a tendency to also react with other nucleophilic groups like sulfhydryls, leading to reduced specificity. nih.gov

The development of N-hydroxysuccinimidyl (NHS) esters represented a significant advancement in bioconjugation chemistry. NHS esters exhibit high reactivity and specificity towards primary amines, which are abundant on the surface of most proteins (e.g., the side chain of lysine (B10760008) residues). nih.govresearchgate.net The reaction between an NHS ester and a primary amine forms a stable and chemically robust amide bond, ensuring the fluorescent label remains securely attached to the target biomolecule. nih.govresearchgate.net This reaction proceeds efficiently under mild, aqueous conditions, which is crucial for maintaining the function of sensitive biological molecules. nih.gov The evolution from less specific reagents to highly selective probes like NHS esters has provided researchers with more reliable and precise tools for fluorescently labeling biomolecules, paving the way for more sophisticated experimental designs in fields like fluorescence microscopy, flow cytometry, and immunoassays. nih.govaxispharm.com

The Strategic Importance of AF488 NHS Ester as a Research Tool

AF488 NHS ester has emerged as a strategically important research tool due to a combination of superior photophysical properties and reliable reactivity. glpbio.commedkoo.com Chemically, AF488 is a sulfonated rhodamine dye, a structural feature that contributes to its high hydrophilicity. glpbio.comantibodies.comlumiprobe.com This water solubility is a significant advantage, as it facilitates the labeling of sensitive proteins and antibodies that might be compromised by the organic co-solvents required for less soluble dyes. glpbio.commedkoo.com

The N-hydroxysuccinimidyl (NHS) ester functional group makes AF488 amine-specific, enabling it to covalently label primary amines on proteins, peptides, and other biomolecules to form a stable amide bond. nih.govresearchgate.netlumiprobe.cominvivochem.com This specific and efficient labeling reaction is fundamental to its utility in a wide array of applications. axispharm.commedkoo.com

The fluorescence characteristics of AF488 are a primary reason for its widespread adoption. It is a bright, green-emitting dye with high photostability, meaning it resists fading or photobleaching during prolonged exposure to excitation light. glpbio.comantibodies.comlumiprobe.comfluorofinder.com This allows for longer observation times and the capture of high-quality images, especially when detecting low-abundance targets. axispharm.comfluorofinder.com Furthermore, its fluorescence is largely insensitive to pH variations between pH 4 and 10, ensuring consistent performance in diverse biological environments. thermofisher.com These properties make AF488 NHS ester an ideal choice for demanding applications such as fluorescence microscopy, immunofluorescence, and flow cytometry. axispharm.comglpbio.comfluorofinder.com

Interactive Data Table: Chemical and Spectral Properties of AF488 NHS Ester

| Property | Value | Source(s) |

| Chemical Formula | C31H32N4O13S2 | antibodies.com |

| Molecular Weight | 732.74 g/mol | glpbio.comantibodies.com |

| Appearance | Dark orange solid | antibodies.com |

| Solubility | Good in water, DMF, DMSO | glpbio.comantibodies.com |

| Excitation Maximum (λex) | ~495-499 nm | antibodies.comlumiprobe.combroadpharm.com |

| Emission Maximum (λem) | ~519-525 nm | antibodies.comlumiprobe.commedchemexpress.commedchemexpress.com |

| Extinction Coefficient | ~71,800 M⁻¹cm⁻¹ | antibodies.comlumiprobe.com |

| Quantum Yield | ~0.91-0.92 | antibodies.comlumiprobe.comfluorofinder.com |

| Reactive Group | N-hydroxysuccinimide (NHS) ester | antibodies.comlumiprobe.cominvivochem.com |

| Target Functional Group | Primary amines (-NH₂) | nih.govlumiprobe.cominvivochem.com |

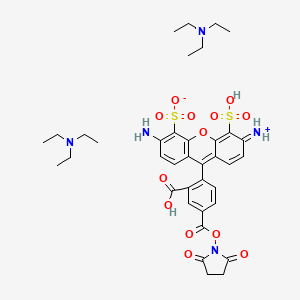

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C37H47N5O13S2 |

|---|---|

Molecular Weight |

833.9 g/mol |

IUPAC Name |

3-amino-6-azaniumylidene-9-[2-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-5-sulfoxanthene-4-sulfonate;N,N-diethylethanamine |

InChI |

InChI=1S/C25H17N3O13S2.2C6H15N/c26-15-5-3-12-19(11-2-1-10(9-14(11)24(31)32)25(33)41-28-17(29)7-8-18(28)30)13-4-6-16(27)23(43(37,38)39)21(13)40-20(12)22(15)42(34,35)36;2*1-4-7(5-2)6-3/h1-6,9,26H,7-8,27H2,(H,31,32)(H,34,35,36)(H,37,38,39);2*4-6H2,1-3H3 |

InChI Key |

WFGBUIBMZWKBKJ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC.CCN(CC)CC.C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=[NH2+])C(=C4OC5=C3C=CC(=C5S(=O)(=O)[O-])N)S(=O)(=O)O)C(=O)O |

Origin of Product |

United States |

Mechanistic and Methodological Paradigms of Af488 Nhs Ester Conjugation

Elucidation of N-Hydroxysuccinimide (NHS) Ester Reaction Kinetics with Primary Amines

The conjugation of AF488 NHS ester to biomolecules is fundamentally governed by the reaction between the N-hydroxysuccinimide (NHS) ester functional group and a primary amine. This reaction proceeds efficiently to form a stable, covalent amide bond. researchgate.netvectorlabs.com The kinetics of this process, specifically the aminolysis of the NHS ester, are influenced by several factors, including the basicity of the amine and the reaction conditions. mst.edu Studies on the aminolysis of NHS esters in aqueous solutions have determined that the reaction follows a rate expression that is first-order with respect to the concentration of the free amine. mst.edu This contrasts with the reaction in anhydrous solvents, where a two-term rate equation is observed, suggesting a different catalytic pathway. mst.edu The reactivity of the primary amine is a key determinant of the reaction rate; a 10,000-fold variation in reactivity has been observed across amines with a basicity range of 6.5 pKa units. mst.edu Generally, increased amine basicity correlates with an increased nucleophilic rate constant. mst.edu

Detailed Investigation of Nucleophilic Acyl Substitution Pathways

The formation of an amide bond between AF488 NHS ester and a primary amine occurs via a nucleophilic acyl substitution mechanism. pearson.comchemistrytalk.org This is a well-established pathway for carboxylic acid derivatives and proceeds in two main stages. vanderbilt.edumasterorganicchemistry.com

Nucleophilic Attack and Formation of a Tetrahedral Intermediate : The reaction is initiated when the nucleophilic primary amine attacks the electrophilic carbonyl carbon of the NHS ester. vanderbilt.edu This leads to the formation of a transient, high-energy tetrahedral intermediate. mst.eduvanderbilt.edu This initial addition step is typically reversible. mst.edu

This mechanism is sensitive to steric factors; sterically hindered amines show depressed reaction rates, which supports the reversible formation of a crowded tetrahedral intermediate before the rate-determining step. mst.edu

Optimization of Reaction Microenvironments for Conjugation Efficiency

The efficiency and specificity of the conjugation reaction are highly dependent on the immediate chemical environment. Careful optimization of parameters such as pH, molar ratios of reactants, solvent composition, and the use of catalysts is crucial for achieving high yields of the desired labeled biomolecule while minimizing side reactions.

The pH of the reaction buffer is one of the most critical variables in the labeling process. It directly influences two competing reactions: the desired reaction with the primary amine and the undesirable hydrolysis of the NHS ester. thermofisher.comfluidic.com Primary amines, such as the ε-amino group of lysine (B10760008) residues, must be in a non-protonated, nucleophilic state to react with the NHS ester. tocris.com This requires a pH above the pKa of the amine. However, as the pH increases, the rate of hydrolysis of the NHS ester also increases significantly, reducing the amount of reagent available for conjugation. thermofisher.comfluidic.com

The optimal pH for labeling is therefore a compromise between maximizing amine reactivity and minimizing ester hydrolysis. For most protein labeling applications with NHS esters, the recommended pH range is between 7.2 and 8.5. thermofisher.com More specifically, an optimal range of 8.3-8.5 is often cited to ensure lysine residues are sufficiently deprotonated and accessible for conjugation. fluidic.com

| pH | Effect on Amine Group | Effect on NHS Ester | Overall Labeling Efficiency |

| < 7.0 | Largely protonated (-NH3+), non-nucleophilic | Relatively stable to hydrolysis | Low |

| 7.2 - 8.5 | Increasing deprotonation, more nucleophilic | Moderate rate of hydrolysis | Optimal range for most applications thermofisher.com |

| > 8.5 | Highly nucleophilic | Rapid hydrolysis, short half-life thermofisher.com | Decreased due to reagent degradation |

This table summarizes the general effects of pH on the components of the AF488 NHS ester conjugation reaction.

The molar ratio of AF488 NHS ester to the target biomolecule is a key parameter that must be empirically determined to achieve the desired degree of labeling (DOL). An insufficient amount of dye will result in a low DOL, while an excessive amount can lead to over-labeling, which may cause protein precipitation or altered biological function. Furthermore, excess unreacted dye necessitates more rigorous purification steps.

The optimal ratio depends on the specific protein and its number of available primary amines (N-terminus and lysine residues). For antibodies (IgG), which are common targets for labeling, typical starting recommendations involve molar ratios of dye to protein ranging from 5:1 to 20:1. aatbio.com A common starting point for labeling proteins is a 10:1 to 15:1 molar ratio of dye to protein. tocris.comaatbio.com

| Molar Ratio (Dye:Protein) | Potential Outcome | Recommended Application |

| < 5:1 | Low degree of labeling (DOL) | When minimal labeling is desired |

| 10:1 - 15:1 | Moderate to optimal DOL | General starting point for antibodies/proteins tocris.com |

| > 20:1 | High DOL, risk of over-labeling and precipitation | When a high density of fluorophores is required |

This table provides general guidelines for selecting a starting molar ratio for protein conjugation.

AF488 NHS ester is typically dissolved in an anhydrous organic solvent, such as dimethylsulfoxide (DMSO) or N,N-dimethylformamide (DMF), before being added to the aqueous buffer containing the biomolecule. sigmaaldrich.com The choice of solvent and its final concentration in the reaction mixture can impact the reaction efficiency.

Studies optimizing the derivatization of long-chain primary amines with AF488 NHS ester found the reaction to be equally efficient in dimethylsulfoxide (DMSO), ethanol (B145695), and N,N-dimethylformamide (DMF). researchgate.netnih.gov However, it is crucial to use anhydrous solvents, as the NHS ester is moisture-sensitive and can hydrolyze before reacting with the target amine. tocris.comsigmaaldrich.com For protein labeling, the final concentration of the organic solvent in the reaction mixture should generally be kept low, typically less than 10%, to avoid denaturation of the protein. aatbio.com

| Solvent | Properties | Efficiency |

| Dimethylsulfoxide (DMSO) | Anhydrous, common solvent for NHS esters | High researchgate.netnih.gov |

| N,N-Dimethylformamide (DMF) | Anhydrous, alternative to DMSO | High researchgate.netnih.gov |

| Ethanol | Polar protic solvent | High researchgate.netnih.gov |

This table compares common solvents used for dissolving AF488 NHS ester and their reported effect on reaction efficiency for labeling primary amines.

While many NHS ester conjugations to proteins in aqueous buffers proceed efficiently without additional catalysts, the addition of an organic base can be required to achieve efficient reactions in specific contexts, particularly with certain organic amines. nih.gov Diisopropylethylamine (DIEA or diTEA) is one such base used to facilitate the reaction.

In the labeling of long-chain hydrophobic primary amines, the inclusion of DIEA was found to be necessary for an efficient reaction. researchgate.netnih.gov The base likely acts by ensuring the primary amine remains deprotonated and thus maximally nucleophilic. However, the concentration of the base must be optimized, as high concentrations (>5 mM) of DIEA were found to increase background levels of contaminating amines in the reaction blank. researchgate.netnih.gov For the derivatization of long-chain amines with AF488 NHS-ester, an optimal concentration of 12.5 μM DIEA was identified. nih.gov

Research on the Site-Specificity and Selectivity of AF488 NHS Ester Labeling

The N-hydroxysuccinimide (NHS) ester functional group of AF488 is highly reactive toward primary aliphatic amine groups, which are predominantly found in two locations on proteins: the ε-amino group of lysine residues and the α-amino group of the N-terminus. The reaction proceeds via nucleophilic acyl substitution, where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate that subsequently releases the N-hydroxysuccinimide leaving group, resulting in a stable and effectively irreversible amide bond. fluidic.com

The selectivity of this reaction is highly dependent on pH. fluidic.com The pKa of the α-amino group at the N-terminus is typically between 7.0 and 8.0, while the pKa of the ε-amino group of lysine is around 10.5. To achieve labeling, the amine must be in its unprotonated, nucleophilic state. Therefore, conducting the labeling reaction at a pH below the pKa of lysine side chains can favor N-terminal modification. However, since proteins possess multiple lysine residues that are often surface-exposed, achieving true site-specificity with AF488 NHS ester is challenging and generally results in stochastic labeling of accessible amines. nih.gov

Recent research has explored strategies to achieve site-specific labeling using NHS esters. One approach involves converting the NHS ester to a more chemoselective thioester by reacting it with 2-mercaptoethanesulfonic acid (MESNa). nih.govnih.gov This thioester can then selectively react with a protein engineered to have an N-terminal cysteine residue, leading to the formation of a stable amide bond at a specific location. nih.govnih.gov This method allows for controlled stoichiometry and site-specificity, which is crucial for quantitative biophysical studies. nih.govnih.gov

Table 1: Factors Influencing the Selectivity of AF488 NHS Ester Labeling

| Factor | Influence on Selectivity | Key Considerations |

| pH | Controls the protonation state of primary amines. Lower pH (7.0-8.0) can favor N-terminal labeling over lysine labeling. | The optimal pH range for general protein conjugation is typically 8.3-8.5 to ensure sufficient deprotonation of lysine residues. fluidic.com |

| Protein Structure | The accessibility of lysine residues and the N-terminus on the protein surface dictates potential labeling sites. | Buried amine groups will not be accessible for conjugation. |

| Reaction Time | Longer reaction times can lead to increased labeling but may also increase the chance of non-specific reactions or hydrolysis of the NHS ester. | Typical reaction times range from 30 minutes to a few hours at room temperature. abberior.rocks |

| Molar Ratio | The molar ratio of AF488 NHS ester to the protein influences the degree of labeling (DOL). | Higher ratios increase the likelihood of multiple labels per protein molecule. aatbio.com |

Advanced Laboratory Procedures for AF488 NHS Ester-Mediated Functionalization

The successful covalent attachment of AF488 NHS ester to proteins and antibodies requires careful optimization of the experimental conditions and subsequent purification of the labeled conjugate.

Protocols for Covalent Attachment to Proteins and Antibodies

The general protocol for labeling proteins and antibodies with AF488 NHS ester involves dissolving the protein in an amine-free buffer at a slightly basic pH, adding the dye (typically dissolved in an organic solvent like DMSO or DMF), incubating the reaction, and then purifying the conjugate. abberior.rockstocris.com

The efficiency of the conjugation reaction is significantly influenced by the protein concentration and the composition of the reaction buffer.

Protein Concentration: For optimal labeling, a protein concentration of 2-10 mg/mL is recommended. biotium.com At concentrations below 2 mg/mL, the conjugation efficiency can be significantly reduced. biotium.com Higher protein concentrations generally lead to higher labeling efficiency. biotium.com

Buffer Selection: The choice of buffer is critical. Amine-containing buffers, such as Tris or glycine, must be avoided as they will compete with the protein for reaction with the NHS ester. tocris.com Buffers such as phosphate-buffered saline (PBS), sodium bicarbonate, or sodium borate (B1201080) are commonly used. fluidic.combiotium.com The pH of the buffer should be maintained in the range of 8.0-9.0, with an optimal pH often cited as 8.3-8.5, to ensure that a sufficient proportion of the primary amines are in their reactive, unprotonated form while minimizing the hydrolysis of the NHS ester. fluidic.com

Table 3: Recommended Buffer Systems for AF488 NHS Ester Conjugation

| Buffer | Typical Concentration | Optimal pH Range | Notes |

| Sodium Bicarbonate | 0.1 - 1 M | 8.3 - 9.0 | Commonly used and effective for amine labeling. abberior.rocks |

| Sodium Borate | 50 mM | 8.5 - 9.5 | Provides good buffering capacity in the optimal pH range. tocris.com |

| Phosphate-Buffered Saline (PBS) | 1X | 7.2 - 7.4 | Can be used, but the pH may need to be adjusted upwards with bicarbonate for optimal efficiency. |

The molar ratio of dye to protein is another key parameter to optimize. A typical starting point is a 10:1 to 15:1 molar ratio of dye to protein, but the optimal ratio can vary depending on the protein and the desired degree of labeling (DOL). aatbio.comtocris.com It is often recommended to perform pilot experiments with different dye-to-protein ratios (e.g., 5:1, 10:1, 20:1) to determine the optimal conditions for a specific application. aatbio.com

After the labeling reaction, it is essential to remove any unreacted, free AF488 dye from the protein-dye conjugate. Failure to do so can result in high non-specific background fluorescence.

Size exclusion chromatography (SEC), also known as gel filtration, is the most common and effective method for purifying labeled proteins and antibodies. nih.govresearchgate.netabcam.com This technique separates molecules based on their hydrodynamic radius. abcam.com The reaction mixture is passed through a column packed with a porous resin. Larger molecules, such as the labeled antibody, are excluded from the pores and elute first, while the smaller, unconjugated dye molecules enter the pores and have a longer path, thus eluting later. nih.gov

Commercially available pre-packed columns, such as Sephadex G-25, are frequently used for this purpose. abberior.rocks The choice of resin depends on the molecular weight of the protein being purified. The process is typically carried out using a gravity-flow column or a spin column format for smaller scale purifications. aatbio.comprotocols.io For higher resolution and analytical purposes, High-Performance Liquid Chromatography (HPLC) with a SEC column (SEC-HPLC) can be employed. nih.gov This allows for the separation of the monomeric labeled protein from aggregates that may have formed, as well as from the free dye. nih.gov The elution is typically monitored by measuring the absorbance at 280 nm (for protein) and at the absorbance maximum of AF488 (~494 nm). nih.gov The fractions containing both protein and dye are collected as the purified conjugate.

Table 4: Comparison of Purification Methods for AF488 Conjugates

| Method | Principle | Advantages | Disadvantages |

| Spin Column SEC | Separation based on size using centrifugation. | Fast, convenient for small samples. | Lower resolution compared to column chromatography. |

| Gravity-Flow SEC | Separation based on size under gravity. | Simple setup, suitable for larger volumes than spin columns. | Slower than spin columns, potential for sample dilution. |

| SEC-HPLC | High-resolution separation based on size using a chromatography system. | Excellent separation of conjugate, free dye, and aggregates; quantitative. | Requires specialized equipment, more complex setup. |

| Dialysis | Separation based on size through a semi-permeable membrane. | Simple, can handle large volumes. | Very slow, may not be as effective for removing all unbound dye. |

Downstream Purification Strategies for Labeled Conjugates

Utilization of Centrifugal Filtration Devices for Purification

Following the conjugation of AF488 NHS ester to proteins or antibodies, the removal of unconjugated dye is critical for accurate downstream analysis. Centrifugal filtration devices, also known as spin columns, are a common and effective method for purifying the resulting conjugate. nanocomposix.com This technique is particularly recommended for immunoglobulin G (IgG) antibodies and other proteins. nanocomposix.com

The process leverages a membrane with a specific molecular weight cut-off (MWCO), typically around 10,000 Daltons, which is small enough to retain the larger, labeled antibody while allowing smaller molecules like the free AF488 NHS ester and its hydrolysis byproducts to pass through. nanocomposix.com The protocol generally involves concentrating the antibody, washing it, and then resuspending it in an appropriate amine-free buffer. nanocomposix.com

A typical workflow involves pre-wetting the filter device, adding the reaction mixture containing the AF488-labeled protein, and centrifuging to concentrate the conjugate and remove the bulk of the free dye. nanocomposix.com This is followed by one or more wash steps where a purification buffer (e.g., PBS, pH 7.2-7.4) is added to the device and centrifuged again. nanocomposix.comsigmaaldrich.com This process effectively dilutes and removes the remaining unconjugated dye. After the final wash, the device is inverted into a clean collection tube, and a final centrifugation step is performed to collect the purified and concentrated conjugate. nanocomposix.com This method ensures that the conjugate is free of non-conjugated dye, which is essential for obtaining accurate Degree of Labeling (DOS) measurements. sigmaaldrich.com

Techniques for Labeling Oligonucleotides and Other Amine-Modified Nucleic Acids

AF488 NHS ester is widely used for the fluorescent labeling of nucleic acids, specifically targeting those that have been modified to contain a primary amine group. fishersci.co.uk This amine-reactive dye forms a stable, covalent amide bond with the amine-modified oligonucleotide. vectorlabs.com The N-hydroxysuccinimide (NHS) ester functional group reacts with primary amines (R-NH2) under mild conditions to create this linkage. fishersci.co.ukresearchgate.net The labeling can be performed at any position within the oligonucleotide, provided a primary amine modification has been incorporated. biosyn.com

The conjugation reaction is typically carried out in a buffer with a slightly alkaline pH, usually between 7.5 and 9.0. vectorlabs.comaatbio.com A common choice is a sodium bicarbonate or phosphate (B84403) buffer. sigmaaldrich.comfishersci.co.ukaatbio.com It is crucial that the buffer is free of any extraneous amines, such as Tris, as these will compete with the modified oligonucleotide for reaction with the dye, reducing labeling efficiency. aatbio.com The AF488 NHS ester is first dissolved in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then added to the oligonucleotide solution. fishersci.co.ukaatbio.comgenecopoeia.com

The reaction is generally allowed to proceed for 1 to 3 hours at room temperature with continuous stirring, although in many cases, the reaction is complete within 30 minutes. fishersci.co.ukaatbio.comgenecopoeia.com Following the incubation period, the labeled oligonucleotide must be purified from the unreacted dye and any side products. Purification can be achieved through methods such as ethanol precipitation, followed by HPLC separation on a reversed-phase (C-18) column. aatbio.comgenecopoeia.com

Below is a table summarizing typical reaction conditions for labeling amine-modified oligonucleotides with AF488 NHS ester.

| Parameter | Condition | Source(s) |

| Target Molecule | Amine-modified oligonucleotide | fishersci.co.uk |

| Reactive Group | N-hydroxysuccinimide (NHS) Ester | fishersci.co.uk |

| Covalent Bond | Amide | vectorlabs.com |

| Reaction Buffer | 50–100 mM Sodium Bicarbonate or PBS | fishersci.co.ukaatbio.com |

| Reaction pH | 7.5 - 9.0 | vectorlabs.comaatbio.com |

| Dye Solvent | Anhydrous DMF or DMSO | fishersci.co.ukaatbio.com |

| Reaction Time | 1 - 3 hours (often complete in 30 min) | aatbio.comgenecopoeia.com |

| Temperature | Room Temperature | fishersci.co.ukgenecopoeia.com |

| Purification | Ethanol Precipitation, HPLC | aatbio.comgenecopoeia.com |

Derivatization Methods for Small Organic Molecules in Analytical Chemistry

AF488 NHS ester serves as a valuable derivatization agent for the analysis of small organic molecules that are otherwise non-fluorescent, particularly primary amines. researchgate.netnih.govnih.govresearchgate.net By tagging these molecules with the highly fluorescent AF488 dye, they can be detected with high sensitivity using techniques like laser-induced fluorescence. researchgate.netnih.govnih.govresearchgate.net This approach has found applications in agricultural science, food science, and biomedical research. researchgate.netnih.govnih.govresearchgate.net

The derivatization process involves the reaction between the NHS ester group of the dye and the primary amine of the target analyte. researchgate.net In this reaction, N-hydroxysuccinimide acts as a good leaving group, facilitating the formation of a stable amide bond that covalently links the fluorophore to the amine. researchgate.netresearchgate.net The reaction is highly specific to amines. nih.gov

Research has shown that for efficient derivatization of some small molecules, particularly long-chain primary amines with significant hydrophobic character, the presence of an organic base like N,N-diisopropylethylamine (DIEA) is required. nih.govnih.govresearchgate.net The reaction can be performed in various organic solvents, including DMSO, ethanol, and N,N-dimethylformamide (DMF), with similar efficiency. nih.govnih.govresearchgate.net Optimal derivatization is typically achieved with incubation times of over 12 hours at room temperature. nih.govnih.govresearchgate.net

Development of High-Sensitivity Detection Assays via Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF)

The derivatization of small organic amines with AF488 NHS ester is a key step in developing highly sensitive analytical methods using capillary electrophoresis with laser-induced fluorescence (CE-LIF). nih.govnih.gov CE-LIF is a powerful technique that combines the high separation efficiency of capillary electrophoresis with the exquisite sensitivity of fluorescence detection. nih.gov

In this method, a mixture of small amines is first derivatized with AF488 NHS ester according to optimized protocols. nih.govnih.gov An excess of the dye is used to ensure complete labeling of the analytes. The resulting fluorescently tagged molecules are then introduced into a capillary and separated based on their electrophoretic mobility in a buffer system. A common separation method is micellar electrokinetic chromatography (MEKC), using a buffer such as sodium dodecylsulfate (SDS) in a carbonate buffer at an alkaline pH. nih.govnih.gov

As the separated, fluorescently-labeled analytes pass a detection window, they are excited by a laser (e.g., a 488 nm argon-ion laser), and the emitted fluorescence is detected. sigmaaldrich.combiosyn.com The AF488 dye is well-suited for this application due to its high extinction coefficient, high fluorescence quantum yield, and pH insensitivity over a broad range (pH 4-10). sigmaaldrich.comvectorlabs.combiosyn.comnih.gov This combination of efficient labeling and sensitive detection allows for the quantification of primary amines at very low concentrations, with limits of detection reported in the nanomolar range (5–17 nM) for long-chain amines. nih.govnih.gov

The table below summarizes the optimized conditions for the derivatization and analysis of long-chain primary amines using AF488 NHS ester and CE-LIF.

| Parameter | Optimized Condition | Source(s) |

| Analytes | Long-chain (C9 to C18) primary amines | nih.govnih.govresearchgate.net |

| Derivatization Agent | AF488 NHS ester | nih.govnih.gov |

| Catalyst | N,N-diisopropylethylamine (DIEA) | nih.govnih.govresearchgate.net |

| Solvent | DMSO, Ethanol, or DMF | nih.govnih.govresearchgate.net |

| Incubation Time | >12 hours | nih.govnih.govresearchgate.net |

| Incubation Temp. | Room Temperature | nih.govnih.gov |

| Separation Method | Capillary Electrophoresis (MEKC) | nih.govnih.gov |

| Separation Buffer | 12 mM SDS and 5 mM carbonate, pH 10 | nih.govnih.gov |

| Detection Method | Laser-Induced Fluorescence (LIF) | nih.govnih.gov |

| Limit of Detection | 5–17 nM | nih.govnih.gov |

Multifaceted Applications of Af488 Nhs Ester Conjugates Across Research Disciplines

Advanced Fluorescence Microscopy and Imaging Research

The exceptional characteristics of AF488 NHS ester conjugates have made them a cornerstone of modern fluorescence microscopy, facilitating a broad spectrum of imaging-based research.

Immunofluorescence Staining Methodologies for Cellular and Tissue Analysis

Immunofluorescence (IF) is a powerful technique that utilizes antibodies to visualize the localization of specific proteins within cells and tissues. AF488-conjugated secondary antibodies are extensively used in IF protocols. In a typical workflow, a primary antibody binds to the protein of interest. Subsequently, a secondary antibody, which is conjugated to AF488, recognizes and binds to the primary antibody. This indirect detection method provides signal amplification and allows for the visualization of the target protein's distribution with high specificity and clarity.

The bright and stable fluorescence of AF488 is particularly advantageous for IF, as it produces high-contrast images with a strong signal-to-noise ratio. This enables researchers to precisely map the subcellular localization of proteins, such as identifying their presence in the nucleus, cytoplasm, or specific organelles. nih.gov For instance, studies have utilized AF488-conjugated antibodies to visualize the intricate networks of the cytoskeleton, such as microtubules and actin filaments, providing insights into cellular structure and function. nih.gov

Dynamic Live-Cell Imaging Studies and Temporal Tracking of Biomolecules

The ability to image living cells over time provides invaluable information about dynamic cellular processes. AF488 NHS ester is well-suited for live-cell imaging due to its high photostability and low cytotoxicity. vulcanchem.com By labeling specific proteins or cellular components with AF488, researchers can track their movement and changes in real-time.

A key application of AF488 in live-cell imaging is the tracking of protein trafficking and dynamics. For example, by labeling a cell surface receptor with AF488, its internalization and subsequent movement through endocytic pathways can be monitored. vulcanchem.comnih.gov This has been instrumental in understanding processes like receptor-mediated endocytosis and intracellular signaling. The rapid and uniform labeling of cell surface proteins with AF488 NHS ester allows for the visualization of dynamic membrane topologies and cell-cell interactions. nih.gov

Integration within Super-Resolution Microscopy Architectures

The diffraction limit of light has historically restricted the resolution of conventional fluorescence microscopy to approximately 250 nanometers. Super-resolution microscopy techniques have emerged to overcome this limitation, enabling visualization at the nanoscale. AF488 has proven to be a valuable fluorophore for several super-resolution modalities.

Stimulated Emission Depletion (STED) microscopy achieves super-resolution by using a second, donut-shaped laser beam to deplete the fluorescence from the periphery of the excitation spot, effectively narrowing the point spread function. jacksonimmuno.commit.edu The photostability of the fluorophore is a critical factor in STED, as it must withstand the high intensity of the depletion laser.

AF488 is a suitable dye for STED microscopy due to its photostability and spectral properties. jacksonimmuno.comthermofisher.com It can be efficiently excited by a 488 nm laser and depleted by a laser in the range of 592 nm. nih.gov Researchers have successfully used AF488-conjugated antibodies in STED microscopy to obtain high-resolution images of subcellular structures, such as the intricate organization of the cytoskeleton and the distribution of proteins within viral particles. nih.govjacksonimmuno.com

Table 1: Research Findings using AF488 in STED Microscopy

| Research Area | Target | Key Finding |

|---|---|---|

| Virology | Respiratory Syncytial Virus (RSV) F protein | High-resolution imaging of RSV particles and their interaction with cellular components like F-actin and tubulin. nih.gov |

| Cytoskeletal Organization | Intermediate Filaments (Vimentin) | Visualization of the fine network of vimentin (B1176767) filaments with resolution beyond the diffraction limit. thermofisher.com |

Structured Illumination Microscopy (SIM) is another super-resolution technique that enhances spatial resolution by illuminating the sample with a patterned light field. optica.orgaip.org This creates moiré fringes that contain high-frequency information, which can be computationally reconstructed to generate an image with approximately a two-fold improvement in resolution compared to conventional microscopy. thermofisher.comthermofisher.com

A significant advantage of SIM is its compatibility with a wide range of standard fluorophores, including AF488. thermofisher.comous-research.no The high brightness and photostability of AF488 are beneficial for SIM, as this technique often requires the acquisition of multiple raw images. thermofisher.com AF488 has been widely used in SIM studies to visualize a variety of cellular structures with enhanced detail, including the actin cytoskeleton, mitochondria, and Golgi apparatus. thermofisher.comaip.org

Table 2: Research Findings using AF488 in SIM

| Research Area | Target | Key Finding |

|---|---|---|

| Cellular Organelles | Mitochondria in BSC-1 cells | Improved resolution of mitochondrial protein distribution, allowing for a clearer distinction of fine structures. optica.org |

| Viral-Host Interactions | JC virus and PML nuclear bodies | Confirmed the association of the JC virus with PML nuclear bodies, suggesting a role for these structures in viral proliferation. aip.org |

Single Molecule Localization Microscopy (SMLM) techniques, such as Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM), achieve super-resolution by temporally separating the fluorescence of individual molecules. biorxiv.orgnih.gov This is accomplished by using photoswitchable or photoactivatable fluorophores that can be switched between a fluorescent "on" state and a dark "off" state.

While not a classic photoswitchable dye, AF488 can be used in a variant of SMLM called direct STORM (dSTORM). In dSTORM, a single fluorophore is induced to "blink" by using specific imaging buffers, often containing a thiol. nih.gov Several studies have demonstrated the use of AF488 in dSTORM to achieve super-resolution imaging of cellular structures like microtubules. nih.govnih.gov In some SMLM applications, AF488 can also serve as an activator dye, helping to switch a reporter dye between its on and off states. thermofisher.com

Table 3: Research Findings using AF488 in SMLM

| Research Area | Target | Key Finding |

|---|---|---|

| Cytoskeletal Dynamics | Alpha-tubulin | SMLM imaging of alpha-tubulin in fixed cells, demonstrating the feasibility of using AF488 for dSTORM. nih.gov |

| Quantitative Imaging | Protein Organization | Characterization of the photophysical properties of AF488 for quantitative SMLM to study protein nano-organization. acs.org |

| Multi-color Imaging | Co-staining | AF488 can be used for co-staining to locate cells and structures of interest in conjunction with other fluorophores used for SMLM. biorxiv.org |

| Compound Name |

|---|

| AF488 NHS ester (diTEA) |

| Alexa Fluor 488 |

| Alexa Fluor 568 |

| Alexa Fluor 594 |

| Alexa Fluor 647 |

| Alexa Fluor 750 |

| ATTO 490LS |

| ATTO 647N |

| DAPI |

| DyLight 485-LS |

| FITC |

| Hoechst 33342 |

| Oregon Green 488 |

| Pacific Orange |

| Rhodamine Phalloidin |

| Abberior STAR RED |

| Chromeo 494 |

| Cy3 |

| Cy5 |

| eGFP |

| mCherry |

| MitoTracker Deep Red FM |

Expansion Microscopy (ExM) Protocols for Comprehensive Tissue Architecture Visualization

Expansion microscopy (ExM) is a powerful technique that allows for super-resolution imaging of biological specimens on conventional microscopes by physically expanding the sample. AF488 NHS ester has proven to be a valuable tool in ExM protocols due to its hydrophilic nature, which facilitates the staining of the nucleoplasm and cytoplasm, providing a comprehensive view of cellular morphology. researchgate.net This non-specific proteome staining with fluorescent NHS esters like AF488 allows for the visualization of fine cellular ultrastructures, such as mitochondrial cristae and nucleolar sub-compartments, that become resolvable after expansion. biorxiv.org

Table 1: Applications of AF488 NHS Ester in Expansion Microscopy

| Application | Description | Key Findings | Reference |

| Pan-Proteome Staining | General labeling of proteins within cells and tissues to visualize overall architecture. | Provides detailed visualization of cellular and subcellular structures after expansion. | biorxiv.org |

| Dual-Color Imaging | Used with a hydrophobic counterstain (e.g., ATTO 647N NHS ester) to differentiate cellular compartments. | AF488 NHS ester highlights cytoplasm and nucleoplasm, while the hydrophobic dye stains lipid-rich membranes. | researchgate.net |

| Whole Organism Imaging | Staining of whole larval zebrafish to visualize all anatomical structures. | Hydrophilic nature of AF488 NHS ester allows for comprehensive labeling of various tissues. | biorxiv.org |

| Contextual Immunofluorescence | Used as a counterstain to provide architectural context for specific antibody-labeled proteins. | Enables the localization of specific proteins within the broader cellular and tissue framework. | biorxiv.orgnih.gov |

Quantitative Flow Cytometry and Cell Sorting Investigations

AF488 NHS ester is widely employed in flow cytometry for the analysis and sorting of cell populations. Its bright fluorescence and stable signal are ideal for high-throughput applications. axispharm.com

Methodologies for High-Throughput Cell Population Analysis

Fluorescent Cell Barcoding (FCB) is a technique that utilizes different concentrations of a fluorescent dye, such as AF488 NHS ester, to label individual cell samples with a unique fluorescence intensity. td2inc.com This allows for the pooling of multiple samples for simultaneous staining and analysis in a single tube, significantly increasing throughput and reducing variability between samples. td2inc.com This method is particularly useful for analyzing intracellular proteins in fixed and permeabilized cells, where the dye has access to a greater number of amine groups, resulting in clearer separation of barcoded populations. td2inc.com

Imaging flow cytometry, which combines the statistical power of flow cytometry with the imaging capabilities of microscopy, also benefits from the use of AF488. It allows for the acquisition of multi-spectral images of individual cells at high speeds, enabling detailed analysis of cellular morphology and fluorescence distribution. plos.org For instance, AF488-labeled spores have been used to quantify their interaction with and uptake by macrophage-like cells in a high-throughput manner. nih.gov

Research on Cell Tracking and Fate Mapping in Biological Systems

The ability to covalently label cells with AF488 NHS ester makes it a valuable tool for cell tracking and fate mapping studies. By labeling distinct cell populations with different fluorophores, researchers can track their interactions and movements over time. For example, multiplexed pan-membrane-protein labeling with AF488 NHS ester and other dyes has been used to visualize the transfer of cellular material between dendritic cells through membrane nanotubes. nih.govresearchgate.net This technique allows for the differentiation of donor and recipient cells and the real-time observation of intercellular communication. nih.gov

In the context of tissue injury and repair, AF488 NHS ester has been utilized to fate-map the origin of the extracellular matrix in wounds. By labeling the fascia with the dye prior to injury, researchers were able to track the movement of fascia-derived matrix into the wound bed. google.com

Design of Multiplexed Staining Panels for Complex Cell Phenotyping

Multiplex immunofluorescence techniques aim to detect multiple markers simultaneously on a single tissue section to provide a comprehensive understanding of complex cellular environments, such as the tumor microenvironment. nih.gov AF488 is a common component of these multiplexed panels due to its bright and stable fluorescence. jove.com

Several strategies exist for designing multiplexed staining panels. One approach involves the iterative staining and stripping of antibodies, where AF488-conjugated antibodies can be used in one of the staining cycles. pnas.org Another method, known as multiplexed fluorescence microscopy (MxIF), uses a series of directly labeled antibodies, which can include AF488, with a chemical inactivation step between each staining round. nih.gov The order of antibody application and the choice of fluorophores are critical for minimizing artifacts like channel bleed-through and autofluorescence. researchgate.net For instance, pairing a bright dye like AF488 with another bright dye in an adjacent channel can help mitigate bleed-through issues. researchgate.net

Table 2: Research Utilizing AF488 NHS Ester in Flow Cytometry and Cell Sorting

| Research Area | Methodology | Key Findings | Reference |

| High-Throughput Analysis | Fluorescent Cell Barcoding (FCB) | Enables pooling of multiple samples, increasing efficiency and reducing variability. | td2inc.com |

| Phagocytosis Studies | Imaging Flow Cytometry | Quantified heterogeneous uptake of AF488-labeled B. anthracis spores by macrophages. | nih.gov |

| Cell-Cell Communication | Multiplexed Pan-Membrane-Protein Labeling | Visualized directional protein trafficking between immune cells via membrane nanotubes. | nih.govresearchgate.net |

| Tissue Repair | Matrix Fate Mapping | Tracked the mobilization of AF488-labeled fascia matrix into wound sites. | google.com |

| Complex Cell Phenotyping | Multiplex Immunofluorescence | Incorporated into antibody panels to identify and quantify immune cell subpopulations in tissues. | jove.com |

Elucidation of Biomolecular Interactions and Dynamics

The bright and photostable fluorescence of AF488 makes it an excellent choice for studying the interactions and dynamics of biomolecules.

Studies on Protein-Protein Interaction Networks

Förster Resonance Energy Transfer (FRET) is a technique used to study the proximity and interaction between two biomolecules. The spectral properties of AF488 make it an effective FRET donor when paired with a suitable acceptor dye. By labeling one protein with AF488 and another with an acceptor fluorophore, researchers can monitor changes in FRET efficiency to determine if and when the two proteins interact.

Beyond FRET, AF488 NHS ester is used to label proteins for a variety of other interaction studies. For example, it has been used to label antibodies for use in immunoassays and to label proteins for immobilization on surfaces in protein microarray applications. The NHS ester chemistry ensures a stable covalent linkage to the protein of interest, allowing for reliable detection in these assays. thermofisher.comstratech.co.uk

Analysis of Subcellular Protein Localization and Trafficking Mechanisms

The precise location and movement of proteins within a cell are fundamental to their function. AF488 NHS ester conjugates are instrumental in elucidating these complex processes. By labeling specific proteins, researchers can visualize their distribution within subcellular compartments and track their dynamic movements in real-time.

A key application is in the study of protein trafficking pathways. For instance, AF488-labeled ligands can be used to follow the journey of receptors from the cell surface through endocytic pathways. nih.govnih.gov Researchers have successfully used AF488-labeled human serum albumin (HSA) to study its interaction with the neonatal Fc receptor (FcRn) and its subsequent trafficking within endosomal structures in macrophages. molbiolcell.orgmolbiolcell.org This approach allows for the detailed analysis of ligand-receptor interactions and the sorting of cargo into transport carriers for recycling. molbiolcell.org

Furthermore, AF488 NHS ester can serve as a general protein stain to provide ultrastructural context alongside more specific markers, such as antibodies, in advanced imaging techniques like expansion microscopy. nih.gov This allows for a comprehensive view of cellular architecture and the spatial relationships between different proteins and organelles. nih.gov

Research Findings on Subcellular Protein Localization:

| Application | Labeled Molecule | Key Finding | Citation |

| Receptor Trafficking | AF488-labeled Human Serum Albumin (HSA) | Visualized the endocytosis and subsequent trafficking of HSA within endosomal structures mediated by the neonatal Fc receptor (FcRn). molbiolcell.orgmolbiolcell.org | molbiolcell.orgmolbiolcell.org |

| Pan-Membrane Protein Labeling | AF488 NHS-ester | Enabled the visualization of dynamic cell shapes, membrane topology, and cell-cell interactions, including the transfer of membrane-derived particles. nih.gov | nih.gov |

| Counterstaining in Expansion Microscopy | NHS Alexa488 | Provided spatial context for the localization of specific antigens, revealing the organization of the Golgi apparatus and mitochondria. nih.gov | nih.gov |

| Endocytic Pathway Monitoring | AF488 NHS-ester labeled cells | Monitored endogenous endocytic activity and insulin (B600854) receptor endocytosis, demonstrating the internalization of membrane proteins. nih.gov | nih.gov |

Research into Receptor-Ligand Binding Affinities and Kinetics

Understanding the binding characteristics of receptors and their ligands is crucial for drug development and fundamental cell biology. AF488 NHS ester conjugates provide a powerful tool for these investigations, enabling real-time monitoring of binding events without the need for radioactive labels. researchgate.net

Fluorescence-based assays, such as fluorescence polarization (FP) and Förster resonance energy transfer (FRET), can be employed to determine binding affinities (Kd) and kinetic parameters (kon and koff). researchgate.netnih.gov In a typical FP assay, a small, fluorescently labeled ligand (using AF488 NHS ester) will have a low polarization value due to its rapid tumbling in solution. Upon binding to a larger receptor protein, the tumbling rate slows, leading to an increase in polarization. This change can be used to quantify the extent of binding.

Kinetic studies using AF488-labeled ligands have been successfully applied to various G protein-coupled receptors (GPCRs), such as the adenosine (B11128) A2A receptor. researchgate.net These studies have revealed that different ligands (agonists vs. antagonists) can stabilize distinct receptor conformations, leading to variations in measured affinity values. researchgate.net

Key Parameters in Receptor-Ligand Binding Studies:

| Parameter | Description | Method of Determination |

| Kd (Dissociation Constant) | A measure of the binding affinity between a ligand and its receptor. A lower Kd indicates a higher affinity. | Competition radioligand binding assays, Fluorescence Polarization (FP) |

| kon (Association Rate Constant) | The rate at which a ligand binds to its receptor. | Kinetic binding assays using fluorescent ligands |

| koff (Dissociation Rate Constant) | The rate at which a ligand unbinds from its receptor. | Kinetic binding assays using fluorescent ligands |

| Binding Half-Life | The time it takes for half of the ligand-receptor complexes to dissociate. | Kinetic proofreading models, optogenetic approaches |

Investigation of Molecular Interactions via AF488 Conjugates in FRET-Based Assays

Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, conformational changes, and spatial proximity on a nanometer scale. FRET relies on the non-radiative transfer of energy from an excited donor fluorophore to a suitable acceptor fluorophore when they are in close proximity (typically 1-10 nm).

AF488 is commonly used as a donor fluorophore in FRET pairs due to its spectral properties. semanticscholar.org By labeling one interacting partner with AF488 NHS ester and the other with a suitable acceptor dye (e.g., AF546), researchers can detect and quantify their interaction. semanticscholar.org The occurrence of FRET, observed as a decrease in donor fluorescence and an increase in acceptor fluorescence, provides direct evidence of the interaction.

FRET-based assays have been instrumental in a wide range of studies, including:

Receptor-Ligand Binding: Detecting the binding of a fluorescent ligand to a fluorescently labeled receptor. nih.gov

Protein-Protein Interactions: Quantifying the interaction between two proteins of interest within a signaling pathway.

Conformational Changes: Monitoring intramolecular FRET between two fluorophores on the same protein to detect ligand-induced conformational changes. nih.gov

Immunoassays: Developing homogeneous immunoassays for detecting specific antigens, such as prostate-specific antigen (PSA), by labeling different antibodies with donor and acceptor fluorophores. researchgate.net

A notable example is the use of a FRET-based assay to study the interaction between Vascular Cell Adhesion Molecule-1 (VCAM-1) and Very Late Antigen-4 (VLA-4), where AF488-VLA-4 served as the donor and AF546-VCAM-1 as the acceptor. semanticscholar.org

Emerging Applications in Materials Science and Nanotechnology Research

The versatility of AF488 NHS ester extends beyond traditional biological applications into the realms of materials science and nanotechnology. Its ability to covalently attach a bright and stable fluorophore to various surfaces and nanoparticles opens up new avenues for the development and characterization of advanced materials.

Functionalization of Polymer Matrices and Surface Coatings

The surface properties of materials play a critical role in their performance, especially in biomedical applications. Functionalizing polymer matrices and surface coatings with fluorescent probes like AF488 allows for the visualization and tracking of these materials and their interactions with biological systems.

For example, polymer-based hydrogels, which are widely used as biomaterials, can be functionalized with AF488 to study their structure and behavior. capes.gov.br Similarly, thermo-responsive polymer brushes can be labeled with AF488-conjugated proteins to investigate protein adsorption and its dependence on temperature. researchgate.net This provides valuable insights into the design of "smart" surfaces that can control protein interactions.

Development and Characterization of Fluorescent Nanoparticle Probes

Fluorescent nanoparticles are of great interest for applications in bioimaging, diagnostics, and drug delivery. AF488 NHS ester is frequently used to label nanoparticles, enabling their detection and tracking in vitro and in vivo. science.govtandfonline.com

The labeling process itself requires careful characterization to ensure that the fluorescent dye is stably bound and does not alter the physicochemical properties of the nanoparticles, such as size, morphology, and surface charge. tandfonline.com Techniques like transmission electron microscopy (TEM) and zeta potential measurements are often employed for this purpose. tandfonline.com

AF488-labeled nanoparticles have been used in a variety of research contexts:

Cellular Uptake and Trafficking: Tracking the internalization and subcellular localization of nanoparticles in different cell types. nih.gov

Targeting and Distribution: Evaluating the ability of functionalized nanoparticles to target specific tissues or cells, such as glioblastoma. nih.gov

Quantitative Analysis: Using techniques like fluorescent nanoparticle tracking analysis (FNTA) and nano-flow cytometry to characterize single extracellular vesicles labeled with AF488-conjugated antibodies. biorxiv.org

Examples of AF488-Labeled Nanoparticle Systems:

| Nanoparticle System | Application | Key Finding | Citation |

| AF488-labeled ELPBC micelles | Cellular internalization and pH mapping | Demonstrated enhanced cellular uptake of micelles and allowed for quantitative mapping of their location within endo-lysosomes. nih.gov | nih.gov |

| AF488-labeled TiO2 nanotubes | Nanoparticle-cell interactions | Characterized changes in nanoparticle surface charge and morphology during labeling to avoid experimental artifacts. tandfonline.com | tandfonline.com |

| AF488-labeled liposomes | Brain tumor targeting | Co-layered functionalization increased the distribution and retention of liposomes in the brain for glioblastoma targeting. nih.gov | nih.gov |

| AF488-labeled extracellular vesicles | Single particle analysis | Enabled the analysis of multiple markers and their abundance on single extracellular vesicles. biorxiv.org | biorxiv.org |

Rigorous Quantitative Assessment and Performance Evaluation of Af488 Conjugates

Methodological Approaches for Accurate Quantification of Labeling Efficiency

The accurate quantification of labeling efficiency, expressed as the Degree of Labeling (DOL) or dye-to-protein ratio, is fundamental for ensuring the reproducibility and reliability of fluorescence-based assays. aatbio.comabberior.rocks An excessively high DOL can lead to fluorescence quenching and potential interference with biomolecule function, while a low DOL results in a weak signal. aatbio.com For antibodies, an optimal DOL typically ranges from 2 to 10. aatbio.com

The most common method for determining the DOL is spectrophotometry. abberior.rocksthermofisher.com This approach requires measuring the absorbance of the purified conjugate at two specific wavelengths:

280 nm: The wavelength at which proteins typically exhibit maximum absorbance due to the presence of tryptophan and tyrosine residues.

~494 nm: The maximum absorbance wavelength for the AF488 fluorophore. thermofisher.com

Before measurement, it is crucial to remove all non-conjugated dye from the labeled protein, which can be accomplished using methods like dialysis or gel filtration. aatbio.com The calculation involves using the Beer-Lambert law and requires the molar extinction coefficients of both the protein and the dye, along with a correction factor to account for the dye's absorbance at 280 nm. aatbio.comthermofisher.com

The concentration of the protein is calculated using the following formula: Protein Concentration (M) = [A280 - (A494 × CF)] / ε_protein

The concentration of the dye is calculated as: Dye Concentration (M) = A494 / ε_dye

The Degree of Labeling is then determined by the ratio: DOL = Dye Concentration (M) / Protein Concentration (M)

Key parameters for calculating the DOL of an AF488-labeled IgG antibody are presented below.

| Parameter | Description | Value |

| A280 | Absorbance of the conjugate at 280 nm | Measured |

| A494 | Absorbance of the conjugate at 494 nm | Measured |

| εprotein | Molar extinction coefficient of a typical IgG at 280 nm | 203,000 M-1cm-1 thermofisher.com |

| εdye | Molar extinction coefficient of AF488 at 494 nm | ~71,000 M-1cm-1 thermofisher.comthermofisher.com |

| CF | Correction Factor (A280/A494 of the free dye) | ~0.11 thermofisher.comthermofisher.com |

This interactive table summarizes the essential values for calculating the Degree of Labeling (DOL) for AF488-IgG conjugates.

Research on the Preservation of Biomolecule Functional Integrity Post-Conjugation

A critical consideration in any bioconjugation strategy is the potential for the fluorescent label to alter the structure and function of the target biomolecule. The attachment of AF488, while generally considered to have minimal impact due to its hydrophilic nature, can still affect biological activity depending on the labeling site and the DOL. Research has shown that the properties of the conjugated dye can influence the binding affinity of proteins. nih.gov

The covalent attachment of a fluorophore like AF488 NHS ester to a primary amine on an enzyme or antibody can potentially disrupt its function. This can occur through steric hindrance at the active or binding site, or by inducing conformational changes that alter its specificity or catalytic efficiency.

Systematic evaluations have been conducted to assess the impact of different fluorescent dyes on protein function. One study systematically analyzed the properties of various commercial fluorescent dyes conjugated to antigen-binding fragments (Fab) directed against specific histone modifications. researchgate.net The results indicated that the degree of enrichment of the Fab fragments on mitotic chromosomes varied depending on the conjugated dye, which was partly explained by an altered binding affinity post-conjugation. nih.gov Notably, this research found that conjugation with green fluorescent dyes, such as Alexa Fluor 488, had the least effect on the affinity of the Fab fragment compared to several red and far-red dyes. nih.govresearchgate.net

Another study investigating the proteolytic activity of transthyretin (TTR) used AF488 to label the Aβ1–42 peptide substrate. researchgate.net The study successfully determined enzyme kinetic parameters (KM and kcat/KM), demonstrating that AF488-labeled substrates can be effective tools for such assays, though it highlights the necessity of ensuring the label does not interfere with substrate recognition or turnover. researchgate.net

| Biomolecule | Conjugated Dye | Observed Functional Impact | Research Context |

| Histone-specific Fab fragment | Alexa Fluor 488 | Minimal effect on binding affinity compared to other dyes. nih.govresearchgate.net | Live cell imaging of histone modifications. nih.gov |

| Anti-EGFR Affibody | Various Dyes | Dye properties affect the binding of the conjugated protein. nih.gov | Single-molecule analysis of receptor binding. nih.gov |

| Aβ1–42 Peptide | Alexa Fluor 488 | Successfully used as a substrate to determine enzyme kinetics. researchgate.net | Fluorescence-based assay for TTR proteolytic activity. researchgate.net |

This interactive table presents findings from research on how AF488 conjugation can impact the function of different biomolecules.

Research Strategies for Mitigating Photobleaching in AF488-Based Imaging Applications

Photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, is a major limiting factor in fluorescence microscopy. emsdiasum.comthermofisher.comvectorlabs.com It leads to a diminished signal over time, complicating quantitative analysis and long-term imaging experiments. thermofisher.com AF488 is known for its superior photostability compared to older green dyes like FITC, but it is still susceptible to photobleaching under intense or prolonged illumination. optolongfilter.comuci.eduthermofisher.com Consequently, various strategies have been developed to mitigate this effect.

The most common and effective method to combat photobleaching in fixed-cell imaging is the use of antifade mounting media. emsdiasum.comvectorlabs.comaatbio.com These reagents contain chemical components that reduce the rate of photobleaching by quenching harmful reactive oxygen species or triplet states that lead to the fluorophore's destruction. emsdiasum.com

Common components of antifade reagents include:

Free Radical Scavengers: Chemicals like p-phenylenediamine (B122844) (PPD) act as reducing agents. researchgate.net

Glycerol-based solutions: These solutions, often combined with other agents, help to reduce photobleaching. emsdiasum.com

Commercial Formulations: A variety of proprietary antifade reagents are available, such as VECTASHIELD® and ProLong™, which are optimized for different fluorophores and applications. researchgate.net Research has shown that specialized imaging buffers, such as OxEA, can support the blinking of Alexa Fluor 488 for super-resolution microscopy applications. nih.gov

| Reagent/Protocol | Mechanism of Action | Typical Application |

| Glycerol/PBS | Refractive index matching and partial oxygen exclusion. | Basic mounting medium for fixed cells. thermofisher.com |

| p-Phenylenediamine (PPD) | Acts as a reducing agent to quench the fluorophore's dark state. researchgate.net | Component in antifade mounting media. researchgate.net |

| Mowiol® 4-88 | A polyvinyl alcohol-based mounting medium that forms a solid film. emsdiasum.com | Used with other antifadents to create hardening mounting media. emsdiasum.com |

| OxEA Buffer | Contains an oxygen scavenging system (Oxyrase) and a triplet state quencher (MEA). nih.gov | Multi-color super-resolution localization microscopy (SMLM). nih.gov |

This interactive table outlines different reagents and protocols developed to enhance the photostability of fluorophores like AF488.

In addition to chemical methods, photobleaching can be significantly reduced by carefully controlling the illumination conditions during image acquisition. aatbio.com The fundamental principle is to minimize the total number of photons the sample is exposed to without compromising image quality. thermofisher.comvectorlabs.com

Key optimization strategies include:

Reducing Illumination Intensity: Using the lowest possible laser power or lamp intensity is the most direct way to reduce photobleaching. vectorlabs.comaatbio.com Neutral-density filters can be employed to attenuate the excitation light. thermofisher.comvectorlabs.com

Minimizing Exposure Time: The duration of light exposure should be kept to a minimum. This involves using sensitive detectors and optimizing camera settings (e.g., gain, binning). thermofisher.com

Controlling Scanned Area and Speed: In confocal microscopy, reducing the zoom factor (imaging a larger area) and using rapid line scanning can decrease the amount of time any single point is illuminated, thereby reducing photobleaching. mcgill.ca

Using Transmitted Light for Focusing: Focusing on the sample using transmitted light (e.g., DIC or phase contrast) before switching to fluorescence for image capture avoids unnecessary photobleaching of the region of interest. thermofisher.com

Research has demonstrated that rapid line scanning on a commercial confocal laser scanning microscope can significantly reduce photobleaching and phototoxicity in living cells without compromising image quality. mcgill.ca

Comparative Performance Analyses of AF488 with Alternative Fluorophores in Specific Research Contexts

The selection of a fluorophore is dictated by the specific requirements of an experiment, including the instrumentation available, the need for multiplexing, and the abundance of the target antigen. dianova.com AF488 is often compared to other green-fluorescent dyes, most notably Fluorescein (B123965) isothiocyanate (FITC) and DyLight 488.

AF488 vs. FITC: AF488 is widely regarded as a superior alternative to FITC. syronoptics.com Key advantages of AF488 include greater brightness and significantly higher photostability, making it ideal for applications requiring long-term imaging or high sensitivity. optolongfilter.comuci.edusyronoptics.com Furthermore, the fluorescence of AF488 is less sensitive to pH changes, remaining stable over a broad pH range (4-10), whereas FITC fluorescence is quenched at acidic pH. dianova.comberkeley.edu

AF488 vs. DyLight 488: AF488 and DyLight 488 are often considered comparable in performance. dianova.com Both are bright and photostable alternatives to FITC. However, some studies have reported subtle differences. For instance, one comparison in the context of imaging pancreatic cancer showed AF488 to be significantly brighter than DyLight 488. nih.gov Another source suggests AF488 conjugates may show a better signal-to-noise ratio than DyLight 488 conjugates. researchgate.net

The table below provides a comparative overview of key performance characteristics of these three common green fluorophores.

| Feature | AF488 | FITC | DyLight 488 |

| Excitation Max (nm) | ~493-495 nm dianova.comadaptyvbio.com | ~495 nm berkeley.edu | ~493 nm |

| Emission Max (nm) | ~519 nm dianova.comadaptyvbio.com | ~525 nm berkeley.edu | ~518 nm |

| Brightness | Very high; significantly brighter than FITC. uci.edu | Good, but lower than AF488. optolongfilter.com | High, comparable to AF488. dianova.com |

| Photostability | High; much more photostable than FITC. optolongfilter.comuci.edufluorofinder.com | Low; prone to rapid photobleaching. optolongfilter.comresearchgate.net | High, comparable to AF488. |

| pH Sensitivity | Low; stable fluorescence between pH 4-10. dianova.comberkeley.edu | High; fluorescence decreases significantly in acidic environments. | Low |

| Signal-to-Noise Ratio | Excellent researchgate.net | Moderate | Good, though may be slightly lower than AF488. researchgate.net |

This interactive table compares the performance metrics of AF488 with those of FITC and DyLight 488.

Benchmarking Conjugate Brightness and Signal-to-Noise Ratios

The exceptional brightness and high quantum yield of AF488 NHS ester contribute to its superior performance in various fluorescence-based applications. cellsignal.comfluorofinder.com AF488 conjugates consistently demonstrate enhanced fluorescence intensity compared to other spectrally similar dyes like fluorescein isothiocyanate (FITC). thermofisher.comdianova.com This heightened brightness allows for more sensitive detection, which is particularly advantageous when analyzing low-abundance biological targets. thermofisher.com

A key metric for evaluating fluorophore performance is the signal-to-noise ratio (S/N), which is significantly influenced by the dye's brightness and the background fluorescence. AF488's hydrophilicity helps to minimize non-specific binding, thereby reducing background noise and improving the S/N ratio. lumiprobe.com Quantitative methods, often employing antibody capture microspheres, are utilized to compare the brightness of different antibody-dye reagents and to estimate the number of antibodies bound per cell. nih.govresearchgate.net

The degree of labeling (DOL), or the molar ratio of dye to protein, is a critical parameter that affects conjugate brightness. An optimal DOL must be determined for each specific protein to maximize fluorescence without inducing self-quenching or compromising protein function. For many applications, a DOL between 2 and 10 is considered acceptable. smolecule.com

Below is a data table summarizing the key photophysical properties of AF488 that contribute to its high brightness and signal-to-noise ratio.

| Property | Value | Reference |

| Maximum Excitation | 495 nm | thermofisher.com |

| Maximum Emission | 519 nm | thermofisher.com |

| Molar Extinction Coefficient | >65,000 cm⁻¹M⁻¹ | thermofisher.com |

| Quantum Yield | ~0.92 | abcam.com |

Compatibility and Effectiveness in Multi-Color Imaging Setups

AF488 is a widely used fluorophore in multi-color imaging experiments due to its spectral properties that allow for combination with various other dyes. abcam.com Its relatively narrow emission spectrum minimizes bleed-through into adjacent channels, a phenomenon also known as crosstalk. technion.ac.ilsvi.nl However, some spectral overlap can occur, particularly with fluorophores that have broad emission spectra. For instance, the emission of AF488 can be detected in the channels intended for red fluorophores like Alexa Fluor 568 if not properly filtered. technion.ac.il

Sequential scanning and the use of narrow bandpass filters are common strategies to mitigate emission crosstalk in confocal microscopy. technion.ac.ilnih.gov In flow cytometry, careful panel design and compensation are crucial to correct for spectral overlap between AF488 and other fluorophores. thermofisher.cnbiocompare.com

AF488 is frequently paired with a variety of other dyes in multi-color applications. Some common combinations include:

DAPI (blue): Used for nuclear staining, with minimal spectral overlap with AF488. myscope.training

Alexa Fluor 594 (red): Offers good spectral separation from AF488. abcam.comevidentscientific.com

Alexa Fluor 647 (far-red): Provides excellent spectral separation, minimizing crosstalk. abcam.com

The following table provides an overview of common fluorophores used in conjunction with AF488 in multi-color imaging, along with their excitation and emission maxima.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Laser Line (nm) |

| AF488 | 495 | 519 | 488 |

| DAPI | 358 | 461 | 405 |

| Alexa Fluor 568 | 578 | 603 | 561 |

| Alexa Fluor 594 | 590 | 617 | 594 |

| Alexa Fluor 647 | 650 | 668 | 633/640 |

Investigation of AF488 Isomeric Purity Effects on Labeling Homogeneity and Chromatographic Separation

AF488 NHS ester is a sulfonated rhodamine dye that exists as two isomers: the 5-isomer and the 6-isomer. lumiprobe.com While these isomers have nearly identical photophysical properties, their presence as a mixture can lead to heterogeneity in the labeled product. lumiprobe.com This can manifest as doubled peaks during analytical procedures like high-performance liquid chromatography (HPLC) or electrophoresis. lumiprobe.com

For applications requiring a high degree of homogeneity, the use of isomerically pure AF488 NHS ester is recommended. lumiprobe.com The separation of these isomers is crucial for ensuring consistent and reproducible labeling, which is particularly important in quantitative studies and high-resolution imaging. The reaction of the succinimidyl ester with primary amines on a protein results in the formation of a stable amide bond. researchgate.netnih.gov The use of a single isomer ensures that the fluorophore is attached at a specific position relative to the reactive amine, leading to a more uniform population of labeled molecules.

The monosuccinimidyl ester of AF488 carboxylic acid is often sold as a mixture of the two isomers. thermofisher.com However, isomerically pure versions, such as the 5-isomer, are also commercially available, often as more hydrolytically stable tetrafluorophenyl (TFP) or sulfodichlorophenol (SDP) esters. thermofisher.com The choice between a mixed isomer and a pure isomer product depends on the specific requirements of the experiment, with the pure isomer being favored for applications demanding the highest level of precision and homogeneity.

Future Trajectories and Innovative Research Directions for Af488 Nhs Ester

Rational Design and Synthesis of Next-Generation AF488 Derivatives with Enhanced Properties

The future of fluorescent probes lies in the rational design of molecules with tailored functionalities. While AF488 NHS ester offers excellent brightness and photostability, researchers are actively pursuing next-generation derivatives with even better performance. syronoptics.comacs.org Key areas of development include:

Increased Brightness and Photostability: Efforts are focused on modifying the core structure of AF488 to enhance its quantum yield and resistance to photobleaching. acs.org This involves strategies like rigidifying the fluorophore backbone to reduce non-radiative decay pathways. acs.org

Tuning Spectral Properties: The synthesis of AF488 analogs with shifted excitation and emission spectra is a significant goal. This would improve compatibility with other fluorophores in multiplexing experiments, minimizing spectral overlap. syronoptics.com

Improved Solubility and Biocompatibility: Modifications to the dye's structure, such as the introduction of branched alkyl chains, can improve its solubility in a wider range of solvents, enhancing its utility in diverse biological applications. acs.org

| Property Enhancement | Design Strategy | Anticipated Outcome |

|---|---|---|

| Brightness | Chemical rigidification of the fluorophore backbone. acs.org | Increased quantum yield and reduced non-radiative decay. acs.org |

| Photostability | Modifications to the core dye structure. acs.org | Greater resistance to photobleaching during prolonged imaging. syronoptics.com |

| Spectral Tuning | Synthesis of analogs with altered conjugation systems. | Reduced spectral overlap for improved multiplexing. syronoptics.com |

| Solubility | Introduction of branched alkyl chains. acs.org | Enhanced solubility in various solvents for broader applications. acs.org |

Integration of AF488 Conjugation with Bioorthogonal Labeling Chemistries

Bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes, is revolutionizing how scientists label and visualize biomolecules. acs.org The integration of AF488 NHS ester with these techniques opens up new possibilities for highly specific and controlled labeling.

A key strategy involves a two-step process: first, a bioorthogonal handle (like an azide (B81097) or alkyne group) is incorporated into a target biomolecule. acs.org Then, an AF488 probe containing the complementary reactive group is introduced, leading to a highly specific covalent bond. acs.org This approach allows for precise, site-specific labeling of proteins and other molecules, even within the complexity of a live cell. researchgate.net For example, researchers have successfully used mutually orthogonal click chemistry reactions to label two different cell populations simultaneously in the same culture with distinct fluorophores, including an AF488 derivative. nih.gov

Leveraging AF488 Fluorescence in High-Throughput Screening Platforms for Drug Discovery and Proteomics

High-throughput screening (HTS) is a critical tool in drug discovery and proteomics, enabling the rapid analysis of thousands of samples. The bright and stable fluorescence of AF488 makes it an ideal reporter for HTS assays. plos.orgresearchgate.net